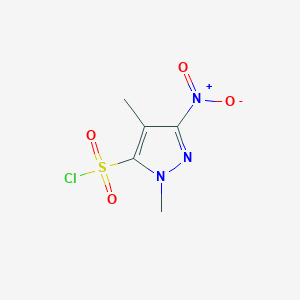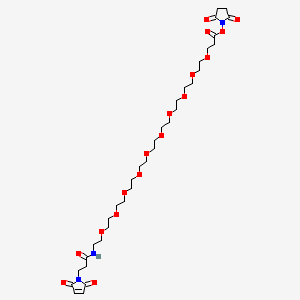![molecular formula C12H15ClN2O2 B1435697 4-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide CAS No. 1803582-44-6](/img/structure/B1435697.png)
4-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide
Overview
Description
“4-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide” is a chemical compound with the CAS Number: 1803582-44-6 . It has a molecular weight of 254.72 . It is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 4-((2-chloroacetamido)methyl)-N,N-dimethylbenzamide . The InChI code is 1S/C12H15ClN2O2/c1-15(2)12(17)10-5-3-9(4-6-10)8-14-11(16)7-13/h3-6H,7-8H2,1-2H3,(H,14,16) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 254.72 . The physical form of the compound is powder .Scientific Research Applications
Antiproliferative Activity in Cancer Treatment
- Compounds based on the modification of "4-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide" structure have shown potential as histone deacetylase inhibitors (HDACIs), which are significant in cancer treatment. Some synthesized compounds exhibited promising activity against multiple cancer cell lines, suggesting their potential in antiproliferative applications (El-Rayes et al., 2019).
Chemical Oxidation Studies
- The chemical oxidation of similar compounds has been explored, indicating various degrees of oxidation. These studies contribute to understanding the chemical properties and potential modifications of this compound for diverse applications (Adolphe-Pierre et al., 1998).
NQR Spectroscopy
- Nuclear Quadrupole Resonance (NQR) spectroscopy has been used to study chloroacetamides, including derivatives similar to "this compound". This provides valuable insights into their structural and electronic properties (Gowda et al., 1999).
Synthesis and Characterization
- Various synthetic methods have been developed to create derivatives of this compound. These studies offer insights into optimizing reaction conditions and understanding the compound's properties (Dong-yuan, 2009).
Herbicide and Pesticide Research
- Research has also been conducted on the use of chloroacetamide derivatives in the development of herbicides and pesticides. This includes studies on the synthesis and bioefficacy of chloroacetamide inhibitors (Weisshaar & Böger, 1989).
Hemoglobin Modifiers
- Compounds structurally related to "this compound" have been studied as potential allosteric modifiers of hemoglobin. These studies are significant in exploring treatments for conditions like ischemia or stroke (Randad et al., 1991).
Radiosynthesis in Herbicide Research
- Radiosynthesis methods have been applied to chloroacetanilide herbicides, offering a pathway to study their metabolism and mode of action (Latli & Casida, 1995).
NMR Spectroscopy and Chemical Exchange
- Studies using NMR spectroscopy have been conducted to understand the chemical exchange kinetics for compounds like N,N-dimethyltrichloroacetamide, which is structurally related to "this compound". This research contributes to a deeper understanding of molecular dynamics and interactions (Igumenova et al., 2007).
properties
IUPAC Name |
4-[[(2-chloroacetyl)amino]methyl]-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-15(2)12(17)10-5-3-9(4-6-10)8-14-11(16)7-13/h3-6H,7-8H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJYMDCXZLHUEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylpropanoate](/img/structure/B1435616.png)


![1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid](/img/structure/B1435624.png)








